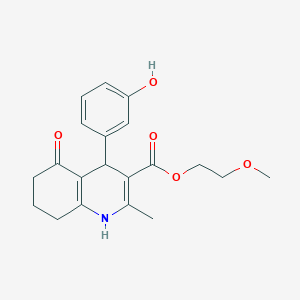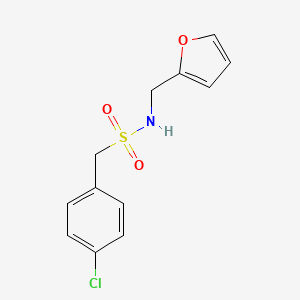![molecular formula C14H23NO4 B5108079 2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol, commonly known as Moxisylyte, is a vasodilator drug that is used to treat various medical conditions, including hypertension, angina pectoris, and Raynaud's disease. This chemical compound has been the subject of extensive scientific research to understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
Moxisylyte works by blocking the alpha-adrenergic receptors in the blood vessels, which causes them to dilate and increase blood flow. This mechanism of action is similar to other vasodilator drugs, such as nitroglycerin.
Biochemical and physiological effects:
Moxisylyte has been shown to have a number of biochemical and physiological effects on the body. In addition to its vasodilatory effects, moxisylyte has been shown to increase the release of nitric oxide, which further enhances its vasodilatory effects. Moxisylyte has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using moxisylyte in lab experiments is its well-understood mechanism of action. This makes it a useful tool for studying the effects of vasodilation on various physiological processes. However, one limitation of using moxisylyte in lab experiments is that it may not accurately reflect the effects of other vasodilator drugs, which may have different mechanisms of action.
Orientations Futures
There are several potential future directions for research on moxisylyte. One area of interest is in the treatment of pulmonary hypertension, which is a condition in which the blood vessels in the lungs become narrowed and can lead to heart failure. Moxisylyte has been shown to be effective in dilating the blood vessels in the lungs, and may be a promising treatment option for this condition. Another potential application of moxisylyte is in the treatment of erectile dysfunction, as it has been shown to enhance blood flow to the penis. Further research is needed to fully understand the potential benefits and limitations of using moxisylyte in these and other medical conditions.
In conclusion, moxisylyte is a vasodilator drug that has been extensively studied for its potential use in the treatment of hypertension, angina pectoris, and Raynaud's disease. Its mechanism of action, biochemical and physiological effects, and potential future applications have been the subject of extensive scientific research. While there are some limitations to using moxisylyte in lab experiments, it remains a useful tool for studying the effects of vasodilation on various physiological processes. Further research is needed to fully understand the potential benefits and limitations of using moxisylyte in various medical conditions.
Méthodes De Synthèse
Moxisylyte is synthesized by reacting 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride to form 2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol.
Applications De Recherche Scientifique
Moxisylyte has been extensively studied for its potential use in the treatment of various medical conditions. One of the most promising applications of this compound is in the treatment of hypertension. Studies have shown that moxisylyte can effectively lower blood pressure by dilating blood vessels and increasing blood flow.
Propriétés
IUPAC Name |
2-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-15(6-8-16)7-9-18-10-11-19-14-5-3-4-13(12-14)17-2/h3-5,12,16H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMKSDUDWCCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)


![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)
